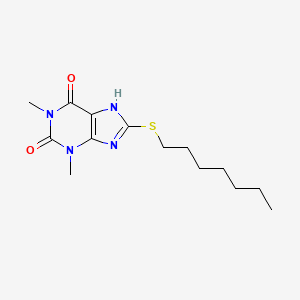
8-(N-Heptylthio)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. It belongs to the class of purine derivatives, which are compounds containing a purine ring system. This compound is characterized by the presence of a heptylsulfanyl group at the 8-position and two methyl groups at the 1 and 3 positions of the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3-dimethyl-7H-purine-2,6-dione.
Introduction of Heptylsulfanyl Group: The heptylsulfanyl group is introduced at the 8-position through a nucleophilic substitution reaction. This involves the reaction of 1,3-dimethyl-7H-purine-2,6-dione with heptylthiol in the presence of a suitable base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques.
化学反应分析
Types of Reactions
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the heptylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the heptylsulfanyl group.
Substitution: The heptylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with different functional groups.
科学研究应用
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
相似化合物的比较
Similar Compounds
- 8-Hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione
- 8-Octylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione
- 8-Nonylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione
Uniqueness
8-Heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione is unique due to the specific length of its heptylsulfanyl group, which may confer distinct chemical and biological properties compared to its analogs with shorter or longer alkyl chains. This uniqueness can influence its solubility, reactivity, and interaction with biological targets.
属性
CAS 编号 |
73908-75-5 |
|---|---|
分子式 |
C14H22N4O2S |
分子量 |
310.42 g/mol |
IUPAC 名称 |
8-heptylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2S/c1-4-5-6-7-8-9-21-13-15-10-11(16-13)17(2)14(20)18(3)12(10)19/h4-9H2,1-3H3,(H,15,16) |
InChI 键 |
FFKZSFMDWWVVHP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
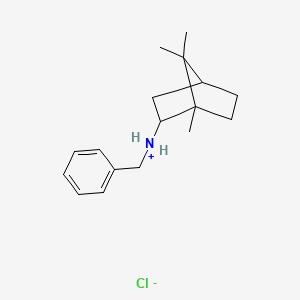

![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
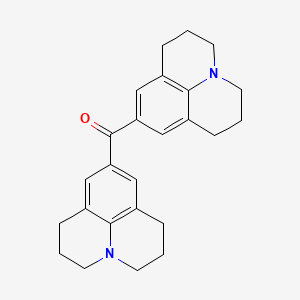
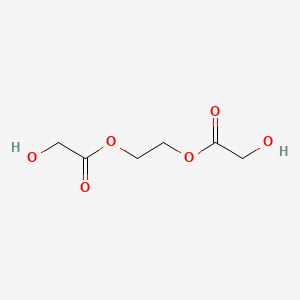
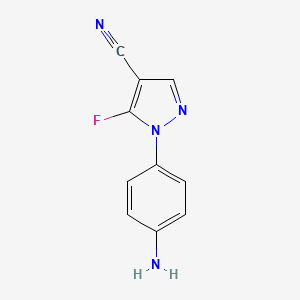
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)


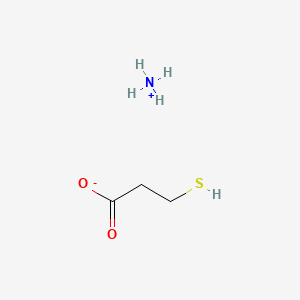
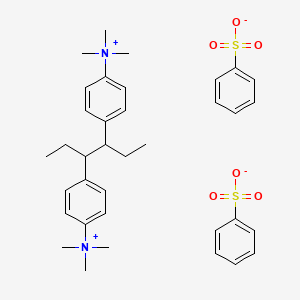
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B13761444.png)
